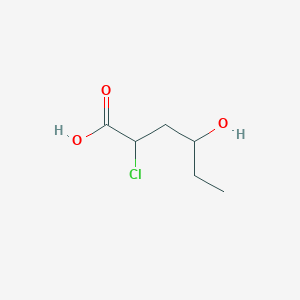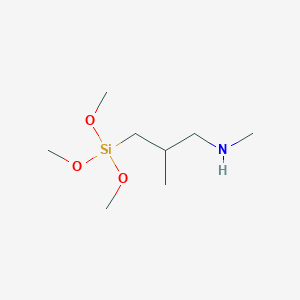
N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine: is an organosilicon compound with the molecular formula C8H21NO3Si . It is commonly used in various industrial and scientific applications due to its unique chemical properties. The compound is characterized by the presence of a trimethoxysilyl group attached to a propan-1-amine backbone, which imparts both hydrophobic and hydrophilic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of N,N-dimethyl-3-aminopropylamine with trimethoxysilane . The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The process can be summarized as follows:
Reactants: N,N-dimethyl-3-aminopropylamine and trimethoxysilane.
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature.
Procedure: The reactants are mixed and allowed to react, forming this compound as the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Condensation: Catalysts such as acids or bases.
Substitution: Various electrophiles, solvents like dichloromethane or ethanol.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Substituted amines or silanes.
Wissenschaftliche Forschungsanwendungen
N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine is widely used in scientific research due to its versatile properties:
Chemistry: Used as a coupling agent in the synthesis of silane-modified polymers and resins.
Biology: Employed in the surface modification of biomaterials to enhance biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of adhesives, sealants, and coatings to improve adhesion and durability.
Wirkmechanismus
The mechanism of action of N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine involves the formation of covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, enhancing the adhesion between different materials. The amine group can also participate in nucleophilic substitution reactions, further contributing to its versatility.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyl-3-aminopropyltrimethoxysilane
- 3-(Triethoxysilyl)propylamine
- N-(3-Trimethoxysilylpropyl)ethylenediamine
Uniqueness: N,2-Dimethyl-3-(trimethoxysilyl)propan-1-amine is unique due to its specific combination of a trimethoxysilyl group and a dimethylamine group. This combination imparts both hydrophobic and hydrophilic properties, making it highly versatile for various applications. Its ability to form stable siloxane bonds and participate in nucleophilic substitution reactions further distinguishes it from similar compounds.
Eigenschaften
CAS-Nummer |
204990-37-4 |
|---|---|
Molekularformel |
C8H21NO3Si |
Molekulargewicht |
207.34 g/mol |
IUPAC-Name |
N,2-dimethyl-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C8H21NO3Si/c1-8(6-9-2)7-13(10-3,11-4)12-5/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
SMIDUPHNWFRONB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC)C[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]](/img/structure/B14254706.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
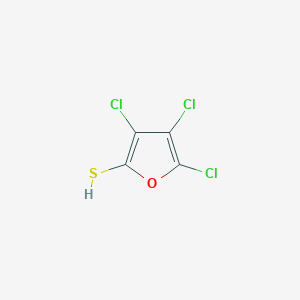
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)
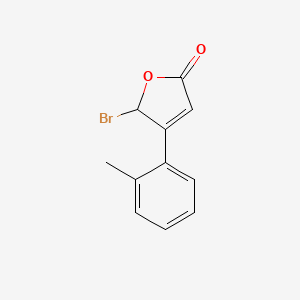


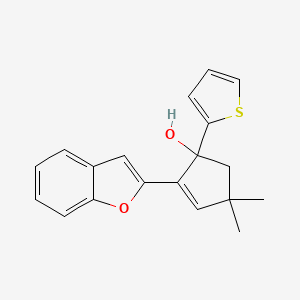
![Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol](/img/structure/B14254756.png)
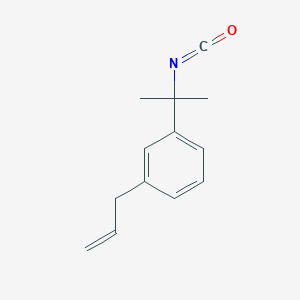
![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)
